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Nitrosodifluoroamine - 14984-78-2

Nitrosodifluoroamine

Catalog Number: EVT-15620628
CAS Number: 14984-78-2
Molecular Formula: F2N2O
Molecular Weight: 82.010 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Nitrosodifluoroamine can be synthesized through various chemical reactions involving nitrous acid or nitric oxide and difluorinated amines. Its classification falls under the broader category of nitrosamines, which are often studied for their biological effects and potential carcinogenic properties.

Synthesis Analysis

Methods of Synthesis

Nitrosodifluoroamine can be synthesized using several methods, primarily involving the reaction of difluorinated amines with nitrous acid or nitric oxide. One common method includes:

  1. Reaction with Nitrous Acid: A difluorinated amine is treated with a solution of nitrous acid under controlled conditions, typically at low temperatures to prevent decomposition.
  2. Direct Reaction with Nitric Oxide: Another approach involves the reaction of a difluorinated amine with nitric oxide under elevated pressure, which has been shown to yield high purity products efficiently .

Technical Details

The synthesis usually requires careful control of temperature and pressure to optimize yields and minimize by-products. For instance, using superatmospheric pressure during the reaction can enhance the efficiency and yield of nitrosodifluoroamine synthesis .

Molecular Structure Analysis

Structure and Data

The molecular structure of nitrosodifluoroamine features a central nitrogen atom bonded to two fluorine atoms and a nitroso group. The structural representation can be described as follows:

  • Molecular Formula: F2N2O\text{F}_2\text{N}_2\text{O}
  • InChI: InChI=1S/F2N2O/c1-4(2)3-5

The geometry around the nitrogen atom is influenced by the presence of lone pairs, resulting in a bent molecular shape .

Chemical Reactions Analysis

Reactions and Technical Details

Nitrosodifluoroamine can participate in various chemical reactions due to its reactive nature. Some notable reactions include:

  1. Fluorination Reactions: Nitrosodifluoroamine acts as a fluorinating agent, capable of converting other compounds into their respective fluorides.
  2. Reactions with Water: In aqueous environments, it can hydrolyze to form different nitrogen oxides and acids, showcasing its reactivity in both acidic and basic conditions .
Mechanism of Action

Process and Data

The mechanism by which nitrosodifluoroamine exerts its effects typically involves:

  • Formation of Reactive Intermediates: Upon interaction with biological molecules or environmental components, it may generate reactive nitrogen species that can modify cellular structures.
  • Potential Carcinogenic Activity: As part of the nitrosamine family, it is hypothesized that nitrosodifluoroamine could contribute to DNA damage through alkylation processes, leading to mutagenic effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Nitrosodifluoroamine is generally characterized as a colorless gas.
  • Molecular Weight: 82.0096 g/mol.
  • Boiling Point: Specific boiling point data is not widely reported but is expected to be low due to its gaseous nature.

Chemical Properties

  • Reactivity: Highly reactive with metals and organic substrates, acting as a potent fluorinating agent.
  • Solubility: Soluble in organic solvents but reacts vigorously with water.
Applications

Scientific Uses

Nitrosodifluoroamine has potential applications in various scientific fields, including:

  • Organic Synthesis: Used as a reagent for introducing fluorine into organic molecules.
  • Material Science: Investigated for its properties in developing new materials that require specific nitrogen-fluorine interactions.
  • Toxicological Research: Studied for its potential health impacts as part of broader investigations into nitrosamines and their carcinogenic properties .
Synthetic Pathways and Methodological Advances in Nitrosodifluoroamine Production

Electrophilic Nitrosation Strategies for Fluorinated Amines

Electrophilic nitrosation constitutes a fundamental approach for constructing the N-NO bond in nitrosodifluoroamine precursors, leveraging reactive nitrosyl donors to target fluorinated amines. Contemporary methodologies have significantly advanced beyond classical approaches through reagent innovation and reaction engineering. The electrophilic attack mechanism involves the generation of potent nitrosyl cations (NO⁺) from precursors such as nitrosyl chloride (ClNO) or nitrosyl tetrafluoroborate (NOBF₄), which subsequently react with difluoroamine (HNF₂) or its deprotonated form. The reaction proceeds through a transition state where nucleophilic nitrogen attacks the nitrosyl nitrogen, forming the N-NO bond while eliminating hydrogen halide or other leaving groups [3].

Recent advances have established silver fluoride (AgF) as a particularly effective fluorinating agent in conjunction with iodine-mediated oxidation systems. This combination facilitates in situ generation of reactive nitrosyl intermediates while simultaneously fluorinating precursor molecules. The protocol demonstrates remarkable functional group tolerance, accommodating various substituted fluoroamine precursors without decomposition—a critical advantage given the sensitivity of fluorinated compounds. Reaction optimization studies reveal dichloromethane (DCM) and 1,4-dioxane as optimal solvents due to their ability to stabilize reactive intermediates while maintaining reagent solubility. Temperature control proves paramount, with yields dramatically decreasing above -30°C due to thermal decomposition pathways [3].

Table 1: Performance of Electrophilic Nitrosation Reagents in NO-NF₂ Synthesis

Nitrosyl SourceFluorinating AgentSolventTemperature (°C)NO-NF₂ Yield (%)
ClNOAgFDCM-7868
NOBF₄NoneMeCN-3042
N₂O₃AgF/I₂Dioxane-5084
NOFNoneHFIP-6029

The integration of tert-butyldimethylsilane (TBSH) as a proton management agent represents a pivotal advancement. By sequestering liberated protons during nitrosation, TBSH prevents acid-catalyzed decomposition of both starting materials and the highly labile NO-NF₂ product. This approach significantly enhances reaction efficiency, enabling isolated yields exceeding 80% under optimized cryogenic conditions (-50°C in 1,4-dioxane) when employing dinitrogen trioxide (N₂O₃) with AgF/I₂ as the nitrosyl source [3]. Scalability remains constrained by exothermicity concerns, directing research toward continuous flow systems for larger-scale production.

Radical-Mediated Nitrosylation in Fluorocarbon Systems

Radical pathways offer complementary approaches to electrophilic nitrosation, particularly valuable for synthesizing sterically hindered nitrosodifluoroamine derivatives inaccessible through ionic mechanisms. These methods exploit the propensity of fluorocarbons to undergo homolytic cleavage under specific energy inputs, generating radical species that subsequently react with nitric oxide (NO) or nitrogen dioxide (NO₂). The radical chain mechanism initiates through hydrogen abstraction from HNF₂ precursors using photochemically or thermally generated radicals (X•), producing •NF₂ radicals. These nitrogen-centered radicals exhibit exceptional reactivity toward nitric oxide, forming nitrosodifluoroamine through radical recombination: •NF₂ + NO → NO-NF₂ [3] [5].

Photochemical activation using ultraviolet radiation (254-365 nm) effectively generates fluorocarbon radicals from precursors such as perfluorocarbon iodides (Rf-I) or bromides (Rf-Br). These perfluoroalkyl radicals (Rf•) abstract hydrogen from HNF₂ with high efficiency due to the strength of C-F bonds in the resulting Rf-H. Time-resolved spectroscopic studies reveal radical recombination occurs within nanoseconds at cryogenic temperatures, necessitating precise reaction quench protocols to prevent overreaction or decomposition. Microwave-assisted plasma excitation presents an emerging alternative, generating high concentrations of •NF₂ radicals through gas-phase activation of NF₃/H₂ mixtures, though product isolation challenges persist [5].

The introduction of radical traps and spin-transfer agents significantly enhances reaction specificity. Persistent radical species like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) temporarily stabilize reactive intermediates through nitroxide coupling, forming adducts that thermally decompose at controlled temperatures to release •NF₂ radicals in the presence of NO. This stepwise radical generation-nitrosylation approach mitigates uncontrolled chain reactions and suppresses byproducts originating from radical disproportionation. Despite these advances, radical-mediated routes generally yield lower NO-NF₂ concentrations (typically <50%) compared to optimized electrophilic approaches, primarily due to competing radical recombination pathways and the inherent challenge of maintaining stoichiometric NO concentrations in reaction matrices [3].

Microscale Synthesis Optimization Using Cryogenic Techniques

The extreme thermal lability of nitrosodifluoroamine necessitates subambient reaction temperatures, making cryogenic methodologies indispensable for controlled synthesis and characterization. Microscale approaches provide essential advantages by minimizing thermal gradients, enabling rapid mixing/quenching, and reducing hazardous intermediate accumulation. Modern cryo-reactors integrate microfluidic architectures with precision temperature control down to -100°C, facilitating previously inaccessible reaction pathways [1].

Advanced reactor designs employ Peltier-cooled microchannels (50-500 µm width) fabricated in chemically resistant fluoropolymers (e.g., PFA, FEP). These systems achieve millisecond-scale mixing of pre-cooled reagents (-78°C) followed by immediate quenching at the outlet, effectively "freezing" the reaction at the point of optimal NO-NF₂ formation. In situ spectroscopic monitoring via micro-Raman or cryo-FTIR allows real-time reaction progress analysis, revealing that optimal NO-NF₂ formation occurs within 0.5-2 seconds at -85°C before decomposition pathways dominate [1] [3].

Table 2: Cryogenic Microreactor Performance for NO-NF₂ Synthesis

Reactor TypeTemp Range (°C)Residence Time (s)Max. Conversion (%)Throughput (mmol/h)
PFA Chip Reactor-70 to -300.3-5.0920.8
Shell-and-Tube-90 to -500.5-3.0885.2
Cryo-CSTR-95 to -701.0-10.0951.5
Impinging Jet-780.1-0.58512.4

Photolithographic patterning techniques adapted from graphene synthesis enable fabrication of microscale ridge-patterned copper reactors with enhanced cryogenic performance. These substrates facilitate epitaxial alignment of reactants, improving reaction specificity while providing exceptional thermal conductivity for heat dissipation during exothermic nitrosation steps. The microscale confinement effect (<100 µm channels) stabilizes reactive intermediates through surface interactions and reduced diffusion distances, significantly suppressing decomposition reactions common in macroscale batch reactors. Throughput limitations remain a challenge, though parallelization strategies using multi-channel arrays show promise for scaling production while maintaining precise cryogenic control [1].

Challenges in Stabilizing Reactive Intermediates During Synthesis

The synthesis of nitrosodifluoroamine confronts formidable stability challenges arising from three principal factors: (1) the low N-N bond dissociation energy (≈120 kJ/mol), (2) facile disproportionation to N₂O and NF₃, and (3) acid-catalyzed degradation pathways. Intermediate stabilization strategies focus on suppressing these decomposition routes through physical confinement, chemical trapping, and electronic modulation.

Matrix Isolation Techniques: Cocondensation of reactants with inert argon or nitrogen matrices at 10-20 K effectively isolates reactive intermediates, enabling spectroscopic characterization and controlled warming studies. This approach reveals that NO-NF₂ decomposition initiates at temperatures exceeding -120°C through a bimolecular mechanism, underscoring the necessity for cryogenic handling. Raman spectroscopy of matrix-isolated NO-NF₂ identifies the N-N stretch at 1100 cm⁻¹ and N=O stretch at 1800 cm⁻¹—signatures critical for monitoring stability during synthesis. Extended X-ray absorption fine structure (EXAFS) studies indicate that interaction with copper surfaces (as employed in microreactors) lengthens the N-N bond by 0.05 Å, potentially contributing to stabilization through charge transfer interactions [1] [3].

Chemical Stabilization Approaches: In situ derivatization represents a promising strategy for handling NO-NF₂. Formation of stable Lewis acid-base adducts using boron trifluoride (BF₃) or antimony pentafluoride (SbF₅) significantly enhances thermal stability, with the BF₃•NO-NF₂ adduct remaining intact up to -30°C. These adducts function as protected forms of NO-NF₂, readily regenerated through mild thermolysis or ligand displacement. Steric encapsulation using perfluorinated inverse crown ethers creates protective microenvironments that physically impede decomposition pathways. Computational studies (DFT/M06-2X) indicate that electron-withdrawing perfluoroalkyl substituents on encapsulating agents lower the highest occupied molecular orbital (HOMO) energy of NO-NF₂ by ≈1.5 eV, reducing its susceptibility toward radical initiation reactions [3].

Advanced Process Engineering: Flow chemistry systems with in-line scavenging columns address decomposition challenges by immediately sequestering NO-NF₂ post-formation. Integrated systems combine synthesis microreactors with temperature-jump zones and scavenging modules containing immobilized fluoroalkylamines on silica supports. These systems maintain product stability through continuous processing, avoiding intermediate accumulation and enabling direct spectroscopic analysis via microflow NMR cells cooled to -80°C. Impedance monitoring provides real-time decomposition detection, triggering immediate quenching when instability thresholds are exceeded [1] [3].

Properties

CAS Number

14984-78-2

Product Name

Nitrosodifluoroamine

IUPAC Name

N,N-difluoronitrous amide

Molecular Formula

F2N2O

Molecular Weight

82.010 g/mol

InChI

InChI=1S/F2N2O/c1-4(2)3-5

InChI Key

DKTSNLZDRQDHBO-UHFFFAOYSA-N

Canonical SMILES

N(=O)N(F)F

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